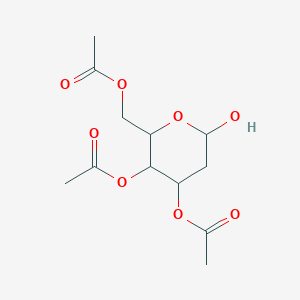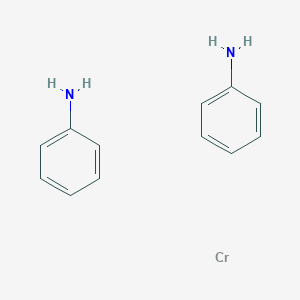
Aniline--chromium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline–chromium (2/1) is a coordination compound where aniline, an aromatic amine, is complexed with chromium in a 2:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (2/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ 2 \text{C}_6\text{H}_5\text{NH}_2 + \text{CrCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{NH}_2\text{)}_2\text{CrCl}_3 ]
Industrial Production Methods: In an industrial setting, the production of aniline–chromium (2/1) may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Aniline–chromium (2/1) can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized, altering the oxidation state and potentially leading to different coordination complexes.
Reduction: The compound can be reduced, affecting the chromium center and the overall stability of the complex.
Substitution: Ligands in the coordination sphere of chromium can be substituted with other ligands, leading to new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state chromium complexes, while substitution reactions can yield a variety of new coordination compounds.
Aplicaciones Científicas De Investigación
Aniline–chromium (2/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of C-H bonds.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Industry: Aniline–chromium (2/1) is used in the production of polymers and as a precursor for other chromium-based materials.
Mecanismo De Acción
The mechanism by which aniline–chromium (2/1) exerts its effects involves the coordination of aniline ligands to the chromium center. This coordination can influence the electronic properties of the chromium, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparación Con Compuestos Similares
Aniline–iron (2/1): Similar coordination compound with iron instead of chromium.
Aniline–cobalt (2/1): Cobalt-based analog with similar coordination properties.
Aniline–nickel (2/1): Nickel-based coordination compound with comparable reactivity.
Uniqueness: Aniline–chromium (2/1) is unique due to the specific electronic properties imparted by the chromium center
Propiedades
Número CAS |
659718-72-6 |
|---|---|
Fórmula molecular |
C12H14CrN2 |
Peso molecular |
238.25 g/mol |
Nombre IUPAC |
aniline;chromium |
InChI |
InChI=1S/2C6H7N.Cr/c2*7-6-4-2-1-3-5-6;/h2*1-5H,7H2; |
Clave InChI |
XPYIQQNOPFVLPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
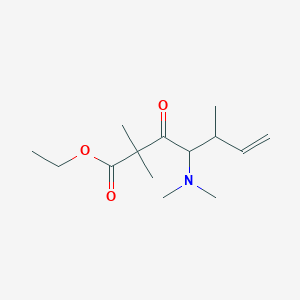
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)

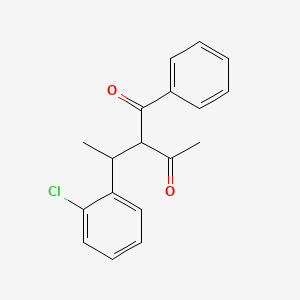

![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
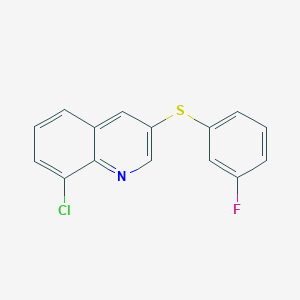
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
